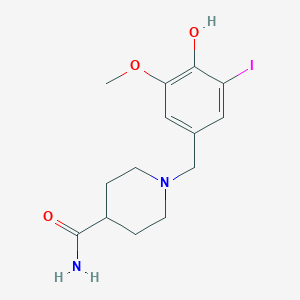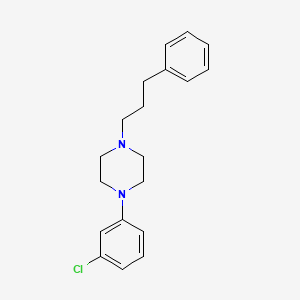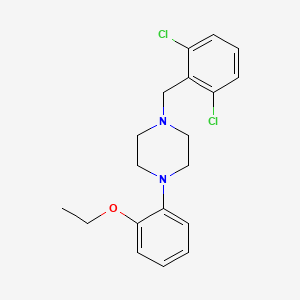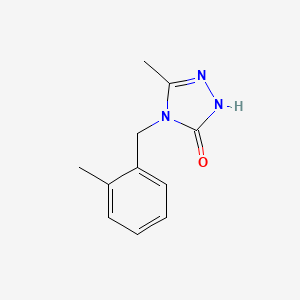![molecular formula C15H25ClN2 B3852459 (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3852459.png)
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine
Vue d'ensemble
Description
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine, also known as 4C-D, is a chemical compound that belongs to the class of phenethylamines. It is a relatively new compound that has been synthesized in recent years. The purpose of
Mécanisme D'action
The mechanism of action of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is not fully understood. However, it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Activation of this receptor by (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine may lead to alterations in perception and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine are not well documented. However, it is thought to have similar effects to other phenethylamines, such as 2C-D and 2C-E. These effects may include alterations in mood, perception, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine in lab experiments include its relatively low cost and availability. However, its psychoactive effects may make it difficult to use in certain experiments. Additionally, the lack of research on its biochemical and physiological effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine. One area of research could be to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, further research could be conducted to investigate its mechanism of action and its effects on the brain. Finally, research could be conducted to determine its safety profile and potential for abuse.
Conclusion
In conclusion, (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine is a relatively new compound that has been synthesized in recent years. It has been used in scientific research to investigate its potential as a psychoactive substance. Its mechanism of action is thought to involve partial activation of the serotonin 5-HT2A receptor. However, its biochemical and physiological effects are not well documented. Future research could investigate its potential as a treatment for psychiatric disorders and its safety profile.
Applications De Recherche Scientifique
(4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has been used in scientific research to investigate its potential as a psychoactive substance. It has been found to have a similar structure to other phenethylamines, such as 2C-D and 2C-E, which are known to have psychoactive effects. Studies have shown that (4-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and perception.
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25ClN2/c1-4-17(5-2)11-12-18(6-3)13-14-7-9-15(16)10-8-14/h7-10H,4-6,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQRGIODKAYFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-ethoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B3852396.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,3,7-trimethyl-2,6-octadien-1-amine](/img/structure/B3852427.png)

![N-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]cyclohexanamine](/img/structure/B3852447.png)

![4-bromo-2-methoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852458.png)

![2,2'-{[(2-methoxy-1-naphthyl)methyl]imino}diethanol](/img/structure/B3852471.png)
![4-{[benzyl(ethyl)amino]methyl}-2-methoxyphenol](/img/structure/B3852476.png)